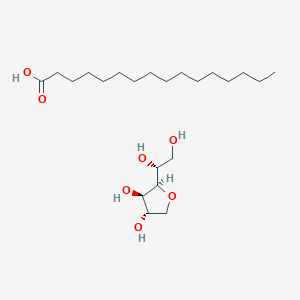![molecular formula C7H7N3O B7944899 5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7944899.png)
5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Industrial Production Methods: Industrial production methods for “5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production.
Chemical Reactions Analysis
Types of Reactions: “5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
“5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one” has various scientific research applications across multiple fields, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for specific research purposes .
Chemistry: In chemistry, “this compound” is used as a reagent or intermediate in various synthetic processes. Its reactivity and stability make it suitable for developing new compounds and materials .
Biology: In biological research, “this compound” may be used to study biochemical pathways and interactions. Its effects on biological systems can provide insights into cellular processes and mechanisms .
Medicine: In medicine, “this compound” could be investigated for its potential therapeutic applications. Understanding its pharmacological properties and mechanisms of action is crucial for developing new drugs and treatments .
Industry: In the industrial sector, “this compound” may be utilized in manufacturing processes, such as the production of specialty chemicals or materials. Its properties can enhance the efficiency and quality of industrial products .
Mechanism of Action
The mechanism of action of “5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions determine the compound’s effects on biological systems and its potential therapeutic applications .
Molecular Targets and Pathways: “this compound” may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to “5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one,” and comparing these compounds can highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural motifs .
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features contribute to its distinct applications and potential benefits .
Conclusion
“this compound” is a compound with significant scientific interest due to its unique properties and applications. Understanding its synthesis, reactions, applications, and mechanism of action is essential for leveraging its potential in various fields.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXCJVRXWCZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944830.png)
![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)





![5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)


